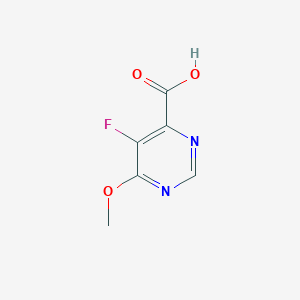

5-Fluoro-6-methoxypyrimidine-4-carboxylic acid

Description

5-Fluoro-6-methoxypyrimidine-4-carboxylic acid is a fluorinated pyrimidine derivative with a methoxy (-OCH₃) group at position 6 and a carboxylic acid (-COOH) moiety at position 2. This compound is of interest in medicinal chemistry and materials science due to its structural features:

- Methoxy group at position 6: Contributes steric bulk and electron-donating effects, influencing solubility and metabolic stability.

- Carboxylic acid at position 4: Enables ionic interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

5-fluoro-6-methoxypyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O3/c1-12-5-3(7)4(6(10)11)8-2-9-5/h2H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVXLXQBWRZBHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1936190-55-4 | |

| Record name | 5-fluoro-6-methoxypyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Fluorinated β-Ketoesters with Formamide

A commonly employed method involves:

- Starting Materials: Ethyl α-fluoropropionoacetate or methyl α-fluoropropionoacetate as fluorinated β-ketoester precursors.

- Step 1: Formation of an enaminated intermediate via reaction with ammonia gas.

- Step 2: Cyclization of the enaminated intermediate with formamide under basic conditions to form 5-fluoro-6-substituted-4-hydroxypyrimidine derivatives.

This method is advantageous due to mild reaction conditions and readily available reagents, making it suitable for scale-up and industrial applications. The reaction solvent is typically methanol or ethanol, with sodium methoxide or sodium ethoxide as the base. Reaction times range from 10 to 24 hours with a base-to-ester molar ratio of 2–4:1.

Introduction of the Methoxy Group at the 6-Position

The methoxy substituent at the 6-position can be introduced by nucleophilic substitution or methylation of a hydroxyl precursor:

- Starting from 5-fluoro-6-hydroxypyrimidine-4-carboxylic acid, methylation using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) can yield the 6-methoxy derivative.

- Alternatively, direct methoxylation during the cyclization step may be possible by using methoxy-substituted intermediates or methanol as solvent under specific conditions.

However, detailed experimental data on the direct methoxylation step are scarce and may require optimization for yield and selectivity.

Carboxylation at the 4-Position

The 4-carboxylic acid group is generally introduced via:

- Oxidation of a corresponding methyl or hydroxymethyl group at the 4-position.

- Direct incorporation during ring closure when using carboxylated precursors or formamide derivatives.

The carboxylation step must be carefully controlled to avoid over-oxidation or side reactions.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of α-fluoropropionoacetate with formamide under base | Ethyl or methyl α-fluoropropionoacetate, formamide | Sodium methoxide or sodium ethoxide, methanol or ethanol solvent | 10–24 h, room temperature to mild heating | Mild conditions, industrially feasible, inexpensive reagents | Requires careful control of base and solvent ratios; yields vary |

| Methylation of 6-hydroxy precursor | 5-fluoro-6-hydroxypyrimidine-4-carboxylic acid | Methyl iodide or dimethyl sulfate, base (K2CO3) | Reflux in polar aprotic solvent | Direct introduction of methoxy group | Potential for side reactions, methylating agents are toxic |

| Oxidative carboxylation or direct incorporation during cyclization | Fluorinated β-ketoester with carboxyl group | Oxidants or formamide derivatives | Moderate heating | Direct access to carboxylic acid functionality | Oxidation steps may be difficult to control |

Detailed Research Findings and Reaction Parameters

Reaction Solvent and Base Effects

Reaction Time and Temperature

- Reactions are typically carried out over 10 to 24 hours.

- Temperatures range from ambient to mild heating (up to 60 °C) to facilitate cyclization without decomposition.

Purification and Yield

- Crude products are commonly purified by recrystallization from methanol or ethanol.

- Yields for cyclization steps are reported in the range of 60–80%, depending on substrate purity and reaction control.

Summary of Preparation Method

| Step | Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Enamination of α-fluoropropionoacetate | α-fluoropropionoacetate + ammonia gas in methanol | Enaminated intermediate |

| 2 | Cyclization with formamide | Enaminated intermediate + formamide + sodium methoxide, 10–24 h | 5-fluoro-6-hydroxy-4-pyrimidine derivative |

| 3 | Methylation of hydroxyl group | 5-fluoro-6-hydroxy derivative + methyl iodide + base | This compound |

| 4 | Purification | Recrystallization from methanol or ethanol | Pure target compound |

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-6-methoxypyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: Common in pyrimidine derivatives, where functional groups can be replaced under appropriate conditions.

Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its chemical properties.

Common Reagents and Conditions:

Substitution Reactions: Often involve nucleophiles or electrophiles under acidic or basic conditions.

Oxidation Reactions: Typically use oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-Fluoro-6-methoxypyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules .

Biology and Medicine: Its structural similarity to nucleotides makes it a candidate for research in antiviral and anticancer therapies .

Industry: In industry, this compound may be used in the synthesis of specialty chemicals and materials .

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Comparisons

5-Fluoro-6-hydroxypyrimidine-4-carboxylic Acid (C₅H₃FN₂O₃; MW 158.09)

- Key Differences : Replaces the methoxy group with a hydroxyl (-OH) at position 4.

- Impact: Solubility: The hydroxyl group increases hydrophilicity via hydrogen bonding, enhancing aqueous solubility compared to the methoxy analog. Metabolic Stability: -OH is more prone to phase II metabolism (e.g., glucuronidation) than -OCH₃.

5-Chloro-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic Acid (C₅H₃ClN₂O₃; MW ~188.57)

- Key Differences : Substitutes fluorine with chlorine at position 5 and introduces a keto group at position 5.

- Impact :

- Electronegativity : Chlorine’s lower electronegativity reduces dipole interactions compared to fluorine.

- Steric Effects : Larger van der Waals radius of Cl may hinder binding in sterically sensitive targets.

- Tautomerism : The keto group enables tautomerization, which could affect binding modes.

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid (C₆H₅BrN₂O₂S; MW 265.08)

- Key Differences : Bromine at position 5 and a methylthio (-SMe) group at position 2.

- Impact: Electron Effects: -SMe is a strong electron donor, increasing electron density on the pyrimidine ring. Size and Reactivity: Bromine’s larger size and polarizability may enhance hydrophobic interactions but reduce selectivity.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Substituents (Position) | Key Properties |

|---|---|---|---|---|

| 5-Fluoro-6-methoxypyrimidine-4-carboxylic acid | C₆H₅FN₂O₄ | 200.11 | F (5), -OCH₃ (6), -COOH (4) | Moderate solubility, enhanced lipophilicity |

| 5-Fluoro-6-hydroxypyrimidine-4-carboxylic acid | C₅H₃FN₂O₃ | 158.09 | F (5), -OH (6), -COOH (4) | High solubility, lower metabolic stability |

| 5-Chloro-...-4-pyrimidinecarboxylic acid | C₅H₃ClN₂O₃ | ~188.57 | Cl (5), keto (6), -COOH (4) | Tautomerization-prone, moderate reactivity |

| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | C₆H₅BrN₂O₂S | 265.08 | Br (5), -SMe (2), -COOH (4) | High electron density, hydrophobic |

Biological Activity

5-Fluoro-6-methoxypyrimidine-4-carboxylic acid (CAS Number: 1936190-55-4) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C7H6FN2O3

- Molecular Weight : 200.12 g/mol

The compound features a fluorine atom at the 5-position and a methoxy group at the 6-position of the pyrimidine ring, which enhances its lipophilicity and potential bioavailability in biological systems.

Anticancer Potential

The compound has been investigated for its anticancer properties. A series of derivatives were synthesized and tested for cytotoxicity against several cancer cell lines, including fibrosarcoma (HT-1080), breast (MCF-7, MDA-MB-231), and lung carcinoma (A-549). Among these derivatives, some exhibited marked growth inhibition, with IC50 values indicating effective cytotoxicity. For instance, one derivative showed an IC50 of 19.56 µM against HT-1080 cells, suggesting that modifications to the pyrimidine structure can enhance anticancer activity .

The mechanism of action for this compound involves the induction of apoptosis in cancer cells. This process was evidenced by:

- Caspase Activation : The compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, inhibiting cellular proliferation .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into structure-function relationships.

| Compound Name | CAS Number | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|---|

| 5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid | 1936190-55-4 | C7H6FN2O3 | Lacks methoxycarbonyl group; simpler structure | Potential antiviral and anticancer agent |

| 5-Fluoro-6-[(4-fluorophenyl)methyl]pyrimidine-4-carboxylic acid | 2438885-64-2 | C13H10F2N2O2 | Contains a phenyl group; different biological activity | Enhanced anticancer properties |

| 2-Methoxy-pyrimidine-5-carboxylic acid | 57523216 | C8H8N2O3 | Different substitution pattern; varied reactivity | Limited data on biological activity |

This table illustrates how variations in chemical structure can lead to differences in biological activity, particularly regarding anticancer effects.

Case Studies

- Anticancer Study : A recent study synthesized several derivatives of pyrimidines and evaluated their cytotoxicity against human cancer cell lines. The findings indicated that certain modifications significantly enhanced their efficacy against specific cancers .

- Antiviral Research : While direct studies on this compound's antiviral effects are sparse, related fluorinated compounds have shown promise in inhibiting viral enzymes and replication processes .

Q & A

Q. What are the optimal synthetic routes for 5-fluoro-6-methoxypyrimidine-4-carboxylic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves condensation of fluorinated pyrimidine precursors with methoxy-substituted aldehydes under basic conditions. For example, a two-step approach may include:

Cyclization of 4-methoxybenzaldehyde derivatives with fluorinated intermediates (e.g., ethyl cyanoacetate) using guanidine as a cyclizing agent.

Acidic hydrolysis to convert ester groups to carboxylic acids.

Key variables for optimization:

- Temperature : 80–100°C for cyclization .

- Catalysts : Use of Knoevenagel condensation catalysts (e.g., piperidine) to enhance intermediate formation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. Which analytical techniques are most effective for characterizing structural purity and functional group integrity?

- Methodological Answer :

- NMR : and NMR confirm fluorine substitution and methoxy group placement. For example, NMR chemical shifts near -120 ppm indicate aromatic fluorine .

- HPLC-MS : Quantifies purity (>98%) and detects hydrolyzed byproducts (e.g., decarboxylated derivatives) .

- FT-IR : Peaks at 1700–1720 cm (C=O stretch) and 1250 cm (C-F stretch) validate functional groups .

Q. How does solubility in common solvents impact experimental design for biological assays?

Advanced Research Questions

Q. How do electronic effects of the fluorine and methoxy substituents influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Fluorine (strong electron-withdrawing group): Activates the pyrimidine ring for nucleophilic attack at the 2- and 4-positions. For example, amination reactions proceed efficiently at 60°C with NH/CuI catalysis .

- Methoxy group (electron-donating): Stabilizes intermediates via resonance but may hinder electrophilic substitution. Computational studies (DFT) suggest methoxy reduces electrophilicity at the 5-position by 15–20% compared to unsubstituted analogs .

- Contradictions : Some studies report unexpected regioselectivity in cross-coupling reactions, necessitating mechanistic re-evaluation (e.g., radical vs. ionic pathways) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Dose-response profiling : Use IC curves to distinguish specific inhibition (low nM range) from nonspecific cytotoxicity (µM range).

- Off-target screening : Test against related enzymes (e.g., kinases vs. carboxylases) to identify selectivity.

- Structural analogs : Compare activity of 5-fluoro-6-methoxy derivatives with 5-chloro or 6-hydroxy variants. For example, replacing methoxy with hydroxyl abolishes cytotoxicity in HeLa cells .

Q. How can computational modeling predict interactions with biological targets (e.g., dihydrofolate reductase)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to DHFR’s active site. Key parameters:

- Grid box centered on NADPH-binding region (20 Å).

- Fluorine forms hydrogen bonds with Thr121 (ΔG = -9.2 kcal/mol) .

- MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.